3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide
Description
3-Fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a hydrazone-based ligand featuring a benzohydrazide backbone with a fluorine substituent at the 3-position of the phenyl ring and a pyridin-2-yl ethylidene group (Fig. 1). This compound belongs to a class of ONN-donor ligands widely studied for their ability to form stable coordination complexes with transition metals, such as Zn(II), Cu(II), and Mo(VI) . Structurally, the compound adopts an (E)-configuration at the hydrazone imine bond, as confirmed by crystallographic studies of analogous derivatives .
Properties
Molecular Formula |
C14H12FN3O |
|---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
3-fluoro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12FN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ |
InChI Key |
ZSZLEMRWGJFNOD-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 3-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Chemical Reactions Analysis
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced hydrazide.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazides.
Scientific Research Applications
3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound has shown promise in biological studies due to its antibacterial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the reaction, thereby exerting its inhibitory effect. Additionally, the compound may interact with other cellular targets, leading to its antibacterial and antitumor activities.
Comparison with Similar Compounds
Table 2: Metal Complex Properties
| Ligand Substituent | Metal | Coordination Geometry | Application | Reference |
|---|---|---|---|---|
| 4-Amino | Zn(II) | Five-coordinate | CO₂ fixation | [4] |
| 4-Bromo | Cu(II) | Dinuclear, square pyramidal | Urease inhibition | [13] |
| 4-tert-Butyl | Cu(II) | Distorted square pyramidal | Styrene epoxidation | [16] |
| 2-Hydroxy | V(IV) | Octahedral | Cyclohexane oxidation | [21] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
